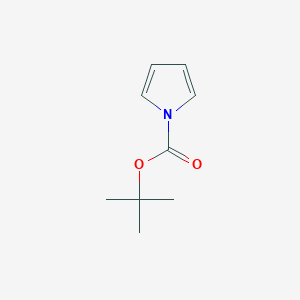

N-Boc-pyrrole

Description

Properties

IUPAC Name |

tert-butyl pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPYBIJFRFWRPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349196 | |

| Record name | N-Boc-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5176-27-2 | |

| Record name | N-Boc-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Boc-pyrrole: Methods and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to N-Boc-pyrrole (tert-butyl 1H-pyrrole-1-carboxylate), a critical building block in organic synthesis and pharmaceutical development. The tert-butoxycarbonyl (Boc) protecting group enhances the stability of the pyrrole ring and allows for controlled functionalization, making it an indispensable intermediate in the synthesis of complex nitrogen-containing heterocycles.[1] This document details key synthetic methodologies, reaction mechanisms, and experimental protocols, with quantitative data summarized for comparative analysis.

Direct N-Boc Protection of Pyrrole

The most straightforward approach to this compound involves the direct reaction of pyrrole with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically facilitated by a base or a nucleophilic catalyst to activate the pyrrole nitrogen or the Boc anhydride.

Catalysis with 4-(Dimethylamino)pyridine (DMAP)

4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst for the Boc protection of amines, including pyrrole.[2] The mechanism involves the initial reaction of DMAP with Boc anhydride to form a more reactive N-Boc-pyridinium species. This intermediate is then attacked by the pyrrole nitrogen, followed by deprotonation to yield this compound and regenerate the DMAP catalyst.[1][3]

Reaction Mechanism with DMAP

Base-Mediated Synthesis

Common organic bases such as triethylamine (TEA) or strong bases like sodium hydride (NaH) can be employed to facilitate the N-Boc protection of pyrrole.

-

Triethylamine (TEA): Triethylamine acts as a base to deprotonate the pyrrole nitrogen, increasing its nucleophilicity towards the Boc anhydride. The reaction proceeds through a nucleophilic acyl substitution mechanism.[4]

-

Sodium Hydride (NaH): Sodium hydride, a strong, non-nucleophilic base, irreversibly deprotonates pyrrole to form the sodium salt of the pyrrolide anion. This highly nucleophilic anion readily reacts with Boc anhydride. This method is particularly useful for less reactive substrates.[5][6]

Reaction Mechanism with Base (e.g., TEA)

Synthesis from 1,4-Dicarbonyl Precursors

Alternative to direct protection, this compound can be synthesized from acyclic precursors through cyclization reactions.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[7][8] To synthesize this compound via this route, a suitable Boc-protected amine precursor is required. The mechanism involves the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[9][10]

Paal-Knorr Synthesis Mechanism

Clauson-Kaas Synthesis

The Clauson-Kaas synthesis provides a route to N-substituted pyrroles from 2,5-dialkoxytetrahydrofurans and primary amines under acidic conditions.[11][12] The reaction proceeds through the acid-catalyzed ring-opening of the tetrahydrofuran derivative to form a reactive carbocation, which is then trapped by the amine. Subsequent cyclization and elimination of alcohol and water afford the pyrrole ring.[12]

Clauson-Kaas Synthesis Mechanism

Comparison of Synthetic Methods

The choice of synthetic method for this compound depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates.

Logical Workflow for Method Selection

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound using various methods.

| Method | Reagents | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Direct Protection | Pyrrole, Boc₂O | DMAP (catalytic) | THF | Room Temp. | 12 | High | [13] |

| Direct Protection | Pyrrole, Boc₂O | Triethylamine | DCM | Room Temp. | 2 | 94 | [14][15] |

| Direct Protection | Indole, Benzyl Chloride | Sodium Hydride | HMPA | 0 to RT | 8-15 | High | [5] |

| Paal-Knorr | 2,5-Hexanedione, Aniline | HCl (catalytic) | Methanol | Reflux | 0.25 | High | [9] |

| Clauson-Kaas | 2,5-DMTHF, Aniline | Acetic Acid | - | - | - | High | [11] |

Note: Yields are highly dependent on specific substrate and reaction scale. The data presented are for representative examples.

Experimental Protocols

Synthesis of this compound using Boc₂O and Triethylamine[14][15]

Materials:

-

Pyrrole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of pyrrole (3.0 g, 29.8 mmol) in dichloromethane (15 mL), add triethylamine (6.3 mL, 44.7 mmol) followed by di-tert-butyl dicarbonate (9.8 g, 44.7 mmol).

-

Stir the resulting mixture at room temperature for 2 hours.

-

Upon completion of the reaction (monitored by TLC), perform an extraction with dichloromethane (2 x 400 mL) and water (400 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain this compound as a white solid.

Synthesis of N-Substituted Pyrrole via Paal-Knorr Reaction[9]

Materials:

-

2,5-Hexanedione

-

Aniline

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

0.5 M Hydrochloric Acid

Procedure:

-

In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

Conclusion

The synthesis of this compound can be achieved through several efficient methods, with the direct N-protection of pyrrole using Boc anhydride in the presence of a base or catalyst being the most common and direct approach. The Paal-Knorr and Clauson-Kaas syntheses offer valuable alternatives when starting from acyclic precursors. The choice of method should be guided by the specific requirements of the overall synthetic strategy, including scale, cost, and substrate compatibility. This guide provides the necessary technical details to enable researchers and drug development professionals to make informed decisions for the synthesis of this important heterocyclic building block.

References

- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Pyrrole synthesis [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 13. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 14. N-T-BOC-PYRROLE synthesis - chemicalbook [chemicalbook.com]

- 15. N-T-BOC-PYRROLE | 5176-27-2 [chemicalbook.com]

Physical and chemical properties of N-Boc-pyrrole

For Researchers, Scientists, and Drug Development Professionals

N-Boc-pyrrole, chemically known as tert-butyl 1H-pyrrole-1-carboxylate, is a pivotal intermediate in modern organic synthesis. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the pyrrole nitrogen atom enhances the stability of this otherwise reactive heterocycle, allowing for precise and regioselective functionalization. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to support its application in research and development.

Core Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[1] Its stability and solubility in a wide range of organic solvents make it a versatile reagent in various synthetic transformations.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 91-92 °C at 20 mmHg | [1][3] |

| Density | 1.00 g/mL at 25 °C | [4] |

| Refractive Index (n₂₀/D) | 1.4685 | [1][3] |

| CAS Number | 5176-27-2 | [1] |

| Solubility | Soluble in acetonitrile, dichloromethane, ethyl acetate, methanol, and tetrahydrofuran. | [2] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of expected spectral data.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.3 | t | H2, H5 (α-protons) |

| ~6.2 | t | H3, H4 (β-protons) |

| ~1.5 | s | -C(CH₃)₃ (Boc group) |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~149.0 | C=O (Boc carbonyl) |

| ~121.0 | C2, C5 (α-carbons) |

| ~111.0 | C3, C4 (β-carbons) |

| ~83.0 | -C (CH₃)₃ (quaternary carbon of Boc) |

| ~28.0 | -C(C H₃)₃ (methyl carbons of Boc) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 | C-H stretch (alkyl) |

| ~1740 | C=O stretch (carbamate) |

| ~1470 | C-H bend (alkyl) |

| ~1370 | C-N stretch |

| ~1160 | C-O stretch |

Chemical Reactivity and Synthetic Applications

The Boc group in this compound serves two primary functions: it deactivates the pyrrole ring towards polymerization and unwanted side reactions, and it directs electrophilic substitution to specific positions.

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the reaction of pyrrole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Electrophilic Substitution: Acylation

This compound readily undergoes electrophilic acylation, typically at the C2 position, due to the directing effect of the Boc group.

Deprotection

The Boc group can be readily removed under acidic conditions to yield the free pyrrole, which can then be used in subsequent synthetic steps.[5]

References

- 1. N-Boc-2-pyrroleboronic acid(135884-31-0) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profile of N-Boc-Pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(tert-butoxycarbonyl)pyrrole (N-Boc-pyrrole), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document includes detailed spectroscopic data (NMR, IR, and MS), experimental protocols for its synthesis and analysis, and visualizations to aid in understanding its structure and characterization workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.30 | t | 2.2 | H-2, H-5 (α-protons) |

| 6.12 | t | 2.2 | H-3, H-4 (β-protons) |

| 1.55 | s | - | -C(CH₃)₃ (Boc group) |

| Solvent: CDCl₃, Reference: TMS at 0 ppm |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 149.6 | C=O (Boc group) |

| 120.9 | C-2, C-5 (α-carbons) |

| 111.4 | C-3, C-4 (β-carbons) |

| 83.2 | -C(CH₃)₃ (Boc group) |

| 28.2 | -C(CH₃)₃ (Boc group) |

| Solvent: CDCl₃ |

Table 3: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2981 | Medium | C-H stretch (Boc group) |

| 1741 | Strong | C=O stretch (Boc group) |

| 1458 | Medium | C-H bend (Boc group) |

| 1371 | Strong | C-N stretch |

| 1258 | Strong | C-O stretch (Boc group) |

| 1159 | Strong | C-O stretch (Boc group) |

| 1098 | Medium | C-H in-plane bend (pyrrole ring) |

| 735 | Strong | C-H out-of-plane bend (pyrrole ring) |

| Sample: Neat (liquid film) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 167 | 20 | [M]⁺ (Molecular ion) |

| 111 | 35 | [M - C₄H₈]⁺ |

| 67 | 100 | [C₄H₅N]⁺ (Pyrrole cation) |

| 57 | 80 | [C₄H₉]⁺ (tert-butyl cation) |

| Ionization Method: Electron Ionization (EI) |

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of N-(tert-butoxycarbonyl)pyrrole.

Workflow for Spectroscopic Characterization

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a standard procedure for the N-protection of pyrrole.

Materials:

-

Pyrrole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of pyrrole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add DMAP (0.1 eq).

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a colorless oil.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling. A greater number of scans will be required compared to the ¹H NMR spectrum.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: Dilute a small amount of this compound in a suitable volatile solvent, such as dichloromethane or methanol.

-

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Acquisition: Use electron ionization (EI) at 70 eV. Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu). The molecular ion and characteristic fragmentation pattern can be used to confirm the structure.

Navigating the Stability of N-Boc-Pyrrole: A Technical Guide for Researchers

Introduction: N-tert-butoxycarbonyl-pyrrole (N-Boc-pyrrole) is a pivotal intermediate in organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials for its ability to facilitate the construction of complex nitrogen-containing heterocyles. The tert-butoxycarbonyl (Boc) protecting group enhances the stability of the otherwise reactive pyrrole ring, allowing for controlled functionalization. However, the inherent reactivity of the pyrrole moiety and the lability of the Boc group under certain conditions necessitate a thorough understanding of its stability profile and optimal storage conditions to ensure its integrity and performance in sensitive applications. This technical guide provides an in-depth overview of the stability and recommended storage and handling conditions for this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | tert-Butyl 1H-pyrrole-1-carboxylate, 1-(tert-Butoxycarbonyl)pyrrole | [1] |

| CAS Number | 5176-27-2 | [2] |

| Molecular Formula | C₉H₁₃NO₂ | [2] |

| Molecular Weight | 167.21 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 91-92 °C at 20 mmHg | [3] |

| Density | ~1 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.4685 | [3] |

| Flash Point | 75 °C (167 °F) - closed cup | [4] |

| Purity (typical) | ≥95.5% to ≥98% (by GC) | [1][2] |

Stability Profile and Degradation Pathways

While specific, quantitative long-term stability studies on this compound are not extensively published in peer-reviewed literature, its stability can be inferred from the chemical nature of the N-Boc protecting group and the pyrrole ring. The primary degradation pathways are anticipated to be hydrolysis (acid-catalyzed), thermolysis, and potentially photolytic degradation.

Acid-Catalyzed Hydrolysis: The Boc group is notoriously labile under acidic conditions.[5] The presence of even trace amounts of acid can catalyze the cleavage of the tert-butyl carbamate to yield pyrrole, carbon dioxide, and tert-butanol (via the unstable tert-butyl cation). This is the most significant and likely pathway for degradation if the compound is not stored under neutral conditions.

Thermolysis: At elevated temperatures, N-Boc protected amines can undergo thermal decomposition.[6][7] For this compound, this could lead to the same degradation products as acid-catalyzed hydrolysis. While it has a relatively high boiling point under vacuum, prolonged exposure to high temperatures, even below its boiling point, may lead to gradual degradation.

Oxidative Stability: Pyrrole and its derivatives can be susceptible to oxidation. While the Boc group offers some electronic stabilization, exposure to strong oxidizing agents or atmospheric oxygen over extended periods, especially in the presence of light or heat, could lead to degradation.

A logical diagram illustrating the factors influencing the stability of this compound is provided below.

Caption: Factors influencing this compound stability.

Recommended Storage and Handling Conditions

Based on its physicochemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.

Table 2: Recommended Storage and Handling of this compound

| Condition | Recommendation | Rationale |

| Temperature | Store at 0-8 °C.[1] Some suppliers suggest room temperature, but refrigeration is preferable for long-term storage.[4] | To minimize the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Container | Use a tightly sealed, clean, and dry container. Amber glass is recommended. | To prevent ingress of moisture and air, and to protect from light. |

| Light | Protect from light. | To prevent potential photolytic degradation. |

| Moisture | Keep in a dry environment.[4] | To prevent acid-catalyzed hydrolysis, as dissolved CO₂ can form carbonic acid. |

| Handling | Handle in a well-ventilated area. Use appropriate personal protective equipment (gloves, safety glasses). | This compound is classified as an irritant.[4] |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. A forced degradation study is the first step in this process.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8 hours).

-

Basic Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for a specified time.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for a specified time.

-

Thermal Degradation: Heat the solution at a higher temperature (e.g., 80 °C) for a specified time.

-

Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9] A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of this compound in both stressed and unstressed samples to ensure that the chromatographic peak is not co-eluting with any degradation products.

The following diagram outlines the workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Long-Term and Accelerated Stability Study Protocol

Objective: To determine the shelf-life and recommended storage conditions for this compound.

Methodology:

-

Sample Preparation: Package this compound in the intended container-closure system (e.g., amber glass vials with inert gas overlay).

-

Storage Conditions: Store the samples under the following conditions as per ICH Q1A(R2) guidelines:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH (or 30 °C ± 2 °C / 65% RH ± 5% RH for certain climates).

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Testing Schedule: Pull samples at specified time points and analyze for purity and degradation products using the validated stability-indicating HPLC method.

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Data Analysis: Analyze the data for trends in purity decrease and degradation product increase over time. This data can be used to establish a retest period or shelf life.

Presentation of Stability Data

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 3: Example of Long-Term Stability Data Presentation (25 °C / 60% RH)

| Time Point (Months) | Purity (%) | Individual Impurity A (%) | Individual Impurity B (%) | Total Impurities (%) | Appearance |

| 0 | 99.8 | < 0.05 | < 0.05 | 0.15 | Colorless liquid |

| 3 | 99.7 | < 0.05 | 0.06 | 0.20 | Colorless liquid |

| 6 | 99.7 | 0.05 | 0.08 | 0.23 | Colorless liquid |

| 12 | 99.5 | 0.07 | 0.10 | 0.35 | Colorless liquid |

| 24 | 99.2 | 0.10 | 0.15 | 0.55 | Pale yellow liquid |

Table 4: Example of Accelerated Stability Data Presentation (40 °C / 75% RH)

| Time Point (Months) | Purity (%) | Individual Impurity A (%) | Individual Impurity B (%) | Total Impurities (%) | Appearance |

| 0 | 99.8 | < 0.05 | < 0.05 | 0.15 | Colorless liquid |

| 3 | 99.0 | 0.15 | 0.20 | 0.75 | Pale yellow liquid |

| 6 | 98.2 | 0.25 | 0.35 | 1.20 | Yellow liquid |

Conclusion

This compound is a moderately stable compound when stored under appropriate conditions. Its primary vulnerabilities are acid-catalyzed hydrolysis and, to a lesser extent, thermal and photolytic degradation. To ensure its quality and reliability in synthetic applications, it is imperative to store this compound in a cool, dry, and dark environment, preferably under an inert atmosphere. For critical applications, particularly in GMP environments, conducting formal stability studies using a validated stability-indicating HPLC method is essential to establish a definitive shelf life and confirm optimal storage conditions. This guide provides the foundational knowledge and experimental framework for researchers to effectively manage and assess the stability of this important synthetic building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. scientificlabs.com [scientificlabs.com]

- 4. N-T-BOC-PYRROLE [chembk.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. database.ich.org [database.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

The Electron-Withdrawing Effect of the N-Boc Group on the Pyrrole Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron-withdrawing effect of the tert-butoxycarbonyl (Boc) protecting group on the pyrrole ring. The introduction of an N-Boc group significantly modifies the electronic properties and reactivity of the pyrrole moiety, a common scaffold in pharmaceuticals and natural products. Understanding these effects is crucial for the strategic design of synthetic routes and the manipulation of pyrrole-containing molecules in drug development.

Core Principles: Electronic Modulation of the Pyrrole Ring

Pyrrole is an electron-rich aromatic heterocycle due to the delocalization of the nitrogen lone pair into the π-system of the ring. This high electron density makes the ring highly susceptible to electrophilic attack and prone to polymerization under acidic conditions. The introduction of an N-Boc group mitigates this high reactivity through its strong electron-withdrawing nature.

The electron-withdrawing effect of the N-Boc group is primarily inductive. The electronegative oxygen atoms of the carbonyl group pull electron density away from the pyrrole ring through the nitrogen atom. This inductive withdrawal (-I effect) reduces the electron density of the pyrrole ring, thereby deactivating it towards electrophilic substitution compared to unsubstituted pyrrole. This deactivation enhances the stability of the pyrrole ring, making it less prone to degradation and polymerization.

While the nitrogen lone pair can still participate in resonance, the strong inductive pull of the Boc group diminishes its electron-donating capacity. This modulation of the ring's electronics has profound implications for its reactivity and regioselectivity in chemical transformations.

Quantitative Data Presentation

The electron-withdrawing effect of the N-Boc group can be quantified by comparing the spectroscopic and physicochemical properties of N-Boc-pyrrole with those of unsubstituted pyrrole.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (CDCl₃)

The downfield shift of the pyrrole ring protons and carbons upon N-Boc protection is a clear indicator of the reduced electron density.

| Compound | Nucleus | Position | Chemical Shift (ppm) |

| Pyrrole | ¹H | N-H | ~8.0 (broad)[1] |

| ¹H | H-2, H-5 | ~6.7[1] | |

| ¹H | H-3, H-4 | ~6.2[1] | |

| ¹³C | C-2, C-5 | ~118[1] | |

| ¹³C | C-3, C-4 | ~108[1] | |

| This compound | ¹H | H-2, H-5 | 7.26 |

| ¹H | H-3, H-4 | 6.22 | |

| ¹H | -C(CH₃)₃ | 1.58 | |

| ¹³C | C=O | 149.0 | |

| ¹³C | C-2, C-5 | 120.0 | |

| ¹³C | C-3, C-4 | 111.7 | |

| ¹³C | -C(CH₃)₃ | 83.2 | |

| ¹³C | -C(CH₃)₃ | 28.1 |

Note: Chemical shifts can be influenced by solvent and concentration.

Table 2: Comparative Acidity and Basicity

The N-Boc group significantly impacts the acidity and basicity of the pyrrole nitrogen.

| Compound | Parameter | Value | Description |

| Pyrrole | pKa of N-H | ~17.5[2][3] | The N-H proton is weakly acidic. |

| pKa of conjugate acid | ~ -3.8[2] | The pyrrole ring is a very weak base. | |

| This compound | N/A | N/A | Lacks an acidic N-H proton. |

| Basicity | Significantly reduced | The electron-withdrawing Boc group makes the nitrogen lone pair much less available for protonation. |

Table 3: Comparative Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is distinguished by the strong carbonyl stretch of the Boc group.

| Compound | Functional Group | Wavenumber (cm⁻¹) | Description |

| Pyrrole | N-H stretch | ~3400 (sharp) | Characteristic of the pyrrole N-H bond. |

| C-H stretch (aromatic) | ~3100 | Stretching of the C-H bonds on the ring. | |

| C=C stretch (aromatic) | ~1500-1400 | Ring stretching vibrations. | |

| This compound | C=O stretch | ~1730-1750 | Strong absorption, characteristic of the Boc group's carbonyl. |

| C-H stretch (aromatic) | ~3100 | Stretching of the C-H bonds on the ring. | |

| C-H stretch (aliphatic) | ~2980 | Stretching of the C-H bonds of the tert-butyl group. | |

| C=C stretch (aromatic) | ~1500-1400 | Ring stretching vibrations. |

Impact on Reactivity and Regioselectivity

The primary consequence of the N-Boc group's electron-withdrawing effect is the modulation of the pyrrole ring's reactivity in electrophilic aromatic substitution reactions.

-

Deactivation: this compound is less reactive towards electrophiles than unsubstituted pyrrole. This allows for more controlled reactions and prevents polymerization, which can be a significant side reaction with unprotected pyrrole.

-

Regioselectivity: Electrophilic substitution on this compound strongly favors the C2 position. The steric bulk of the Boc group further reinforces this electronic preference, hindering attack at the C3 position. This reliable regioselectivity is a key advantage in multi-step synthesis.

Experimental Protocols

Detailed methodologies for key transformations involving this compound are provided below.

Protocol 1: Friedel-Crafts Acylation of this compound

This protocol describes the regioselective acylation of this compound at the C2 position using an acyl chloride and a Lewis acid catalyst.

Materials:

-

This compound (1.0 eq)

-

Acyl chloride (1.1 eq)

-

Titanium(IV) chloride (TiCl₄) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add this compound and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TiCl₄ to the stirred solution.

-

In a separate flask, dissolve the acyl chloride in anhydrous DCM and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of this compound using Trifluoroacetic Acid (TFA)

This protocol describes a standard method for the removal of the N-Boc group to yield the free pyrrole.

Materials:

-

N-Boc-protected pyrrole derivative (1.0 eq)

-

Trifluoroacetic acid (TFA) (10-50% v/v in DCM)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-Boc-protected pyrrole derivative in DCM in a round-bottom flask.

-

Add TFA to the solution (a typical concentration is 25% TFA in DCM).

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and carefully neutralize with saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected pyrrole.

Conclusion

The N-Boc group is an indispensable tool in pyrrole chemistry. Its strong electron-withdrawing effect enhances the stability of the pyrrole ring, preventing unwanted side reactions, and directs electrophilic substitution to the C2 position with high regioselectivity. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis, enabling the strategic and efficient utilization of N-Boc-protected pyrroles in the synthesis of complex molecules.

References

A Technical Guide to the Commercial Availability and Sourcing of N-Boc-Pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key suppliers, and critical technical data for N-Boc-pyrrole (tert-butyl 1H-pyrrole-1-carboxylate). This compound is a vital intermediate in organic synthesis, particularly valued in pharmaceutical development and materials science for its role in constructing complex heterocyclic structures.[1] This document is intended to assist researchers, scientists, and professionals in drug development in making informed decisions for the procurement and application of this essential compound.

Physicochemical Properties of this compound

This compound, identified by CAS Number 5176-27-2, is a colorless to pale yellow liquid.[2] Its fundamental properties are summarized in the table below, compiled from various commercial suppliers. This data is crucial for its handling, storage, and integration into synthetic workflows.

| Property | Value | Source |

| CAS Number | 5176-27-2 | [2][3][4][5] |

| Molecular Formula | C9H13NO2 | [2][3][4][5] |

| Molecular Weight | 167.21 g/mol | [2][3][4][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 91-92 °C / 20 mmHg | [1][2][5] |

| Density | ~1 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D ~1.4685 | [2][5] |

| Purity | ≥95.5% - 98% | [2][3][4][5] |

| Storage Conditions | 0 - 8 °C | [2] |

Commercial Suppliers and Product Specifications

A multitude of chemical suppliers offer this compound in various quantities and purities. The following table summarizes the offerings from a selection of prominent global suppliers to facilitate a comparative analysis for procurement.

| Supplier | Purity | Available Quantities | Price (USD) |

| Chem-Impex | ≥95.5% (GC) | 5ML, 25ML, 100ML, 250ML | $18.53 (5ML), $57.99 (25ML), $185.68 (100ML), $419.93 (250ML) |

| Fisher Scientific | 98% | 100 g | $405.64 (100g) |

| Santa Cruz Biotechnology | ≥98% | Inquire for details | Inquire for details |

| Fluorochem | Not Specified | 10 g, 25 g, 100 g | £9.00 (10g), £17.00 (25g), £49.00 (100g) |

| Sigma-Aldrich | 98% | 25ML | Inquire for details |

| Bridge Organics | Not Specified | Inquire for details | $500.00 |

| Oakwood Chemical | Not Specified | Inquire for details | Inquire for details |

| Crescent Chemical | Not Specified | 25ML | Inquire for details |

| NINGBO INNO PHARMCHEM | ≥97% | Inquire for details | Inquire for details |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Experimental Protocols: Synthesis of this compound Derivatives

While detailed experimental protocols for the synthesis of this compound are proprietary to manufacturers, its application in the synthesis of derivatives is widely published. A common application is the synthesis of 1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronic acid.

Synthesis of 1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronic acid:

This procedure involves the treatment of this compound with n-butyllithium (n-BuLi) followed by a reaction with trimethyl borate.[6][7]

-

Lithiation: this compound is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (typically -78 °C).

-

Addition of n-BuLi: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred for a specified time to allow for the deprotonation of the pyrrole ring at the 2-position.

-

Borylation: Trimethyl borate is then added to the reaction mixture. The mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is extracted, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield 1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronic acid.

Logical Workflow for Supplier Selection

The process of selecting a suitable supplier for this compound involves several critical steps, from initial research to post-purchase evaluation. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for the procurement of this compound.

Applications in Research and Development

This compound is a versatile building block in organic synthesis with numerous applications:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of a wide range of pharmaceuticals.[2]

-

Organic Synthesis: The Boc-protecting group allows for selective functionalization of the pyrrole ring, enabling the construction of complex molecules.

-

Materials Science: this compound is utilized in the development of advanced polymers and coatings.[2]

-

Bioconjugation: The compound is employed in techniques to attach biomolecules to surfaces or other molecules.[2]

-

Catalysis Research: It plays a role in the development of new catalytic systems.[2]

Its reactivity in Diels-Alder reactions and cyclopropanation further expands its utility in creating novel molecular architectures.[6][7] The iridium-catalyzed C-H borylation of this compound followed by cross-coupling reactions is another advanced application for the synthesis of biheterocycles.[6]

References

Molecular structure and weight of N-Boc-pyrrole

For Researchers, Scientists, and Drug Development Professionals

N-Boc-pyrrole, systematically named tert-butyl 1H-pyrrole-1-carboxylate, is a pivotal building block in modern organic synthesis and medicinal chemistry.[1][2] The introduction of the tert-butoxycarbonyl (Boc) protecting group to the pyrrole nitrogen atom enhances the compound's stability and modulates its reactivity, making it an invaluable intermediate for the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[2] This guide provides an in-depth overview of its molecular structure, physicochemical properties, and key experimental protocols.

Molecular Structure and Properties

This compound is characterized by a five-membered aromatic pyrrole ring where the nitrogen atom is protected by a Boc group. This structural feature is key to its utility in chemical synthesis.

Table 1: Molecular Identifiers and Properties of this compound

| Identifier | Value |

| Molecular Formula | C9H13NO2[1][3][4][5] |

| Molecular Weight | 167.21 g/mol [1][6] |

| CAS Number | 5176-27-2[3][4][5] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 91-92 °C at 20 mmHg[3][4][6] |

| Density | 1.0 g/mL at 25 °C[3][6] |

| Refractive Index | 1.4685 (at 20 °C)[3][4] |

| SMILES | CC(C)(C)OC(=O)n1cccc1 |

| InChI | 1S/C9H13NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H,1-3H3 |

Synthesis of this compound

The most common and efficient method for the preparation of this compound involves the reaction of pyrrole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyrrole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or a similar base

-

Dichloromethane (DCM) as a solvent

-

Water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve pyrrole in dichloromethane in a reaction flask.

-

To this solution, add di-tert-butyl dicarbonate and triethylamine sequentially.[7]

-

Stir the reaction mixture at room temperature for approximately 2 hours.[7]

-

After the reaction is complete, perform an aqueous workup by extracting the mixture with dichloromethane and water.[7]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[7]

-

Concentrate the solution under reduced pressure to yield this compound, typically as a white solid or colorless oil.[7]

A typical yield for this reaction is reported to be around 94%.[7]

Deprotection of this compound

The Boc group can be readily removed under acidic conditions to regenerate the free pyrrole. This deprotection is a fundamental transformation in multi-step syntheses.

Experimental Protocol: Deprotection of this compound

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent

-

Dichloromethane (DCM) or a similar solvent

-

Sodium bicarbonate solution (for neutralization)

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add a strong acid, such as trifluoroacetic acid, to the solution.

-

Stir the reaction at room temperature and monitor for the completion of the reaction (typically by TLC).

-

Upon completion, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers and concentrate to obtain the deprotected pyrrole.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) 7.26 (s, 2H), 6.22 (t, J = 2.4 Hz, 2H), 1.60 (s, 9H)[7] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 169.0[7] |

The ¹H NMR spectrum shows characteristic peaks for the pyrrole protons and the nine equivalent protons of the tert-butyl group. The mass spectrum confirms the molecular weight of the compound.

Applications in Research and Development

This compound is a versatile reagent in organic synthesis, primarily used as a protected form of pyrrole. This protection allows for selective functionalization at other positions of the pyrrole ring without interference from the N-H proton. Its applications are widespread in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] The stability of the Boc group to a wide range of reaction conditions, coupled with its facile removal, makes this compound an indispensable tool for synthetic chemists.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Page loading... [guidechem.com]

- 5. tert-butyl 1H-pyrrole-1-carboxylate | C9H13NO2 | CID 643494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-T-BOC-PYRROLE [chembk.com]

- 7. N-T-BOC-PYRROLE synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Physicochemical Properties of N-Boc-Pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of N-Boc-pyrrole (tert-butyl 1H-pyrrole-1-carboxylate), a critical intermediate in modern organic synthesis and pharmaceutical development. This document details its boiling point and density, outlines standard experimental protocols for their determination, and presents a visual workflow for its synthesis.

Core Physicochemical Data

This compound is typically a colorless to pale yellow liquid at room temperature.[1] Its stability and reactivity, conferred by the tert-butoxycarbonyl (Boc) protecting group, make it an ideal building block for the synthesis of complex nitrogen-containing heterocycles.[2][3]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Conditions |

| Boiling Point | 91-92 °C | at 20 mmHg[1][4][5][6][7][8] |

| Density | 1.0 g/mL | at 25 °C[5][6][7][8][9] |

| Molecular Formula | C₉H₁₃NO₂ | -[1][4][5] |

| Molecular Weight | 167.21 g/mol | -[1][5][7] |

| CAS Number | 5176-27-2 | -[1][4][5] |

Experimental Protocols

Accurate determination of the boiling point and density is crucial for reaction monitoring, purification, and quality control. Below are standard, detailed methodologies for these measurements.

Determination of Boiling Point (Micro-Scale Capillary Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.[10]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp)

-

Thermometer

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Sample of this compound (~0.5 mL)

-

Rubber band or wire for attachment

Procedure:

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube into the test tube with its open end down.

-

Attach the test tube to the thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb.

-

Insert the assembly into the Thiele tube containing heat-transfer fluid (e.g., mineral oil), ensuring the sample is below the fluid level.

-

Heat the side arm of the Thiele tube gently and gradually.

-

Observe the capillary tube. As the temperature rises, air will slowly exit the capillary.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[7]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[10] Record this temperature.

-

Note the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Determination of Density (Gravimetric Method)

This protocol determines density by precisely measuring the mass of a known volume of the liquid.[11][12]

Apparatus:

-

Pycnometer (a glass flask of a specific, known volume) or a calibrated graduated cylinder

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Sample of this compound

Procedure:

-

Ensure the pycnometer or graduated cylinder is clean and completely dry.

-

Measure and record the mass of the empty container using the analytical balance.[12]

-

Carefully fill the container with this compound up to its calibrated volume mark. Ensure there are no air bubbles.[11]

-

Measure and record the mass of the container filled with the liquid.[13]

-

Measure and record the temperature of the liquid, as density is temperature-dependent.

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.

-

Calculate the density using the formula: Density = Mass / Volume The result should be reported in g/mL.

Synthesis and Analysis Workflow

This compound is a crucial intermediate in pharmaceutical development, often used in the synthesis of novel drugs.[2] Its preparation and subsequent physical property analysis is a common workflow in synthetic chemistry labs.

Caption: Workflow for the synthesis and physical analysis of this compound.

The diagram above illustrates a standard laboratory workflow, beginning with the synthesis of this compound from common starting materials.[8] Following purification, the workflow proceeds to the critical analysis of its physical properties, boiling point, and density, using the methods detailed in this guide. This ensures the identity and purity of the compound before its use in further synthetic applications.

References

- 1. vernier.com [vernier.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phillysim.org [phillysim.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. N-T-BOC-PYRROLE synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. matestlabs.com [matestlabs.com]

- 12. wjec.co.uk [wjec.co.uk]

- 13. quora.com [quora.com]

Methodological & Application

Application Notes and Protocols for N-Boc-Pyrrole Deprotection

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of N-Boc (tert-butyloxycarbonyl) protected pyrroles, a critical transformation in the synthesis of many pharmaceuticals and functional materials. The choice of deprotection strategy is crucial and depends on the overall molecular structure and the presence of other sensitive functional groups. This guide covers a range of techniques, including acidic, basic, and neutral methods, to assist researchers in selecting the optimal conditions for their specific needs.

Introduction to N-Boc Deprotection of Pyrroles

The N-Boc protecting group is widely used for the pyrrole nitrogen due to its stability under various reaction conditions. However, its removal requires careful consideration as the pyrrole ring is sensitive to strong acids and can be susceptible to polymerization or degradation. These protocols offer a selection of methods, from harsh to mild, to achieve efficient and clean deprotection.

Deprotection Techniques and Reagents: A Comparative Overview

Several methods are available for the cleavage of the N-Boc group from a pyrrole ring. The most common approaches involve treatment with strong acids, but basic, thermal, and neutral methods have also been developed, offering orthogonality and selectivity.

Table 1: Comparison of Acidic Deprotection Reagents for N-Boc-Pyrrole

| Reagent | Typical Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |

| TFA | DCM, 0 °C to rt | 0.5 - 2 h | >90 | Volatile byproducts, effective. | Harsh, can degrade sensitive substrates.[1][2] |

| HCl | 4M in Dioxane or EtOAc, rt | 1 - 4 h | >90 | Readily available, effective. | Can be harsh, dioxane is a peroxide former.[1][2] |

| p-TsOH | DME, 40 °C | 2 h | ~95 | Non-volatile acid, automated options.[3] | Requires heating, solid acid can be slow to dissolve. |

| Oxalyl Chloride | Methanol, rt | 1 - 4 h | up to 90 | Mild conditions, tolerant of many functional groups.[1][2][4][5] | Reagent is toxic and moisture-sensitive.[1][2] |

| Aqueous H₃PO₄ | THF | Variable | High | Environmentally benign, selective.[2] | Slower reaction times may be required. |

Table 2: Comparison of Basic, Thermal, and Neutral Deprotection Methods

| Method | Reagent/Condition | Typical Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |

| Basic | NaOMe (catalytic) | Dry MeOH, rt | < 3 h | 85 - 98 | Highly selective for N-Boc on electron-rich heterocycles.[6] | Limited to specific substrates, requires anhydrous conditions. |

| Basic | Na₂CO₃ | Refluxing DME | Variable | Good | Mild base, inexpensive.[2] | Requires elevated temperatures. |

| Thermal | Heat | 150-250 °C, neat or in high-boiling solvent | 0.5 - 2 h | Variable | No reagents required, clean for suitable substrates.[7][8] | High temperatures can cause decomposition.[7] |

| Neutral | Silica Gel | Refluxing Toluene | ~5 h | High | Mild, useful for thermally-sensitive heterocycles.[2][9][10] | Heterogeneous reaction, may require longer times. |

| Neutral | Boiling Water | H₂O, 100 °C | < 15 min | >90 | "Green" method, fast, no additional reagents.[11] | Substrate must be water-soluble or reaction is heterogeneous. |

| Neutral | Iodine (catalytic) | Solvent-free or in solvent | Variable | High | Mild, neutral conditions.[1][2][9] | Potential for side reactions with certain functional groups. |

Experimental Protocols

Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and highly effective method for N-Boc deprotection.

Materials:

-

This compound derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve the this compound (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add TFA (5-10 equiv) dropwise to the stirred solution. The amount of TFA can be adjusted based on the acid sensitivity of the substrate. For many substrates, a 20-50% solution of TFA in DCM is effective.[12]

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize the acid. Be cautious of CO₂ evolution.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected pyrrole.

Protocol 2: Basic Deprotection using Sodium Methoxide (NaOMe)

This method is particularly useful for the selective deprotection of N-Boc from electron-rich heterocycles like pyrroles, while other Boc-protected amines might remain intact.[6]

Materials:

-

This compound derivative

-

Methanol (MeOH), anhydrous

-

Sodium methoxide (NaOMe), catalytic amount (e.g., 0.1-0.3 equiv)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve the this compound (1.0 equiv) in anhydrous methanol (approx. 0.1 M) in a round-bottom flask.

-

Add a catalytic amount of sodium methoxide to the solution at room temperature.

-

Stir the reaction mixture at ambient temperature.

-

Monitor the reaction by TLC. The reaction is often complete within 3 hours.[6]

-

Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).[6]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

-

The crude product can be purified by column chromatography if necessary.[6]

Protocol 3: Neutral Deprotection using Silica Gel

This is a mild method suitable for substrates that are sensitive to both acidic and basic conditions.

Materials:

-

This compound derivative

-

Silica gel (for column chromatography)

-

Toluene

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a solution of the this compound (1.0 equiv) in toluene (approx. 0.1 M), add silica gel (a significant excess by weight, e.g., 5-10 times the weight of the substrate).

-

Heat the suspension to reflux.

-

Monitor the reaction by TLC. The reaction may take several hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the silica gel and wash it thoroughly with a polar solvent (e.g., ethyl acetate or methanol) to recover the product.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected pyrrole.

Visualizing the Deprotection Process

Acid-Catalyzed N-Boc Deprotection Mechanism

The generally accepted mechanism for acid-catalyzed N-Boc deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates.

References

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. vapourtec.com [vapourtec.com]

- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mcours.net [mcours.net]

- 12. Boc Deprotection - TFA [commonorganicchemistry.com]

Application Notes and Protocols for Mild Acidic N-Boc Deprotection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates. Its widespread use stems from its stability under a variety of reaction conditions and the relative ease of its removal. Traditionally, strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) have been the reagents of choice for N-Boc deprotection. However, the harshness of these reagents can be detrimental to sensitive functional groups within a molecule, leading to undesired side reactions and reduced yields.

This document provides detailed application notes and protocols for the deprotection of N-Boc groups under mild acidic conditions. These methods offer greater functional group tolerance and are often more environmentally benign than traditional approaches. The protocols described herein utilize a range of reagents, from Lewis acids and in situ generated acids to innovative green chemistry approaches like deep eutectic solvents.

General Mechanism of Acid-Catalyzed N-Boc Deprotection

The generally accepted mechanism for the acid-catalyzed deprotection of an N-Boc group involves the initial protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

Caption: General mechanism of acid-catalyzed N-Boc deprotection.

Oxalyl Chloride in Methanol

A mild and efficient method for N-Boc deprotection involves the use of oxalyl chloride in methanol. This system is believed to generate a small amount of HCl in situ, which is sufficient to catalyze the deprotection without causing the degradation of many acid-sensitive functional groups.[1] This method is particularly useful for substrates where traditional strong acid protocols lead to unwanted side reactions.[2]

Experimental Protocol

-

To a solution of the N-Boc protected amine (1.0 equiv.) in methanol (0.1 M), add oxalyl chloride (3.0 equiv.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 1 to 4 hours.[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected amine. Further purification by column chromatography may be performed if necessary.

Quantitative Data Summary

| Substrate | Time (h) | Yield (%) | Reference |

| N-Boc-aniline | 1 | >95 | [1] |

| N-Boc-4-nitroaniline | 1 | >95 | [1] |

| N-Boc-indole | 3 | 85 | [1] |

| N-Boc-L-tryptophan methyl ester | 3 | 90 | [1] |

Proposed Mechanism

The deprotection is thought to proceed through the formation of an intermediate that is more susceptible to cleavage than the starting carbamate. It is postulated that oxalyl chloride activates the Boc group, facilitating its removal under the mildly acidic conditions generated from the reaction of oxalyl chloride with methanol.[2]

Caption: Proposed activation for N-Boc deprotection by oxalyl chloride.

Iron(III) Chloride (FeCl₃)

Lewis acids such as iron(III) chloride offer a catalytic and selective method for N-Boc deprotection.[3] This method is advantageous due to the low cost and low toxicity of iron salts. The reaction proceeds under mild conditions and is often clean, sometimes not requiring purification beyond a simple work-up.[3]

Experimental Protocol

-

Dissolve the N,N'-diprotected amine (1.0 equiv.) in a dry solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere.

-

Add anhydrous iron(III) chloride (0.3-1.0 equiv.) to the solution.

-

Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 15 minutes to several hours.[4]

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Quantitative Data Summary

| Substrate | Equivalents of FeCl₃ | Time | Yield (%) | Reference |

| N,N-Boc,Ts-L-aspartic acid dimethyl ester | 1.0 | 15 min | >99 | [3][4] |

| N,N-Boc,Ts-L-aspartic acid dimethyl ester | 0.3 | 2 h | >99 | [3][4] |

| N-Boc, N-Cbz-amine | 0.3 | 1 h | >99 | [3] |

| N-Boc-N-acetyl-amine | 1.0 | 12 h | >99 | [3] |

Experimental Workflow

Caption: Experimental workflow for N-Boc deprotection using FeCl₃.

Deep Eutectic Solvent (DES): Choline Chloride:p-Toluenesulfonic Acid

A green and sustainable approach for N-Boc deprotection utilizes a deep eutectic solvent (DES) composed of choline chloride (ChCl) and p-toluenesulfonic acid (pTSA). This DES acts as both the reaction medium and the catalyst, offering a simple and efficient procedure with short reaction times at room temperature.[5]

Experimental Protocol

-

Prepare the deep eutectic solvent by mixing choline chloride and p-toluenesulfonic acid in a 1:1 molar ratio and heating gently until a homogeneous liquid is formed.

-

To 1 mL of the ChCl:pTSA DES, add the N-Boc protected amine (1 mmol).

-

Stir the mixture at room temperature. The reaction is typically complete within 10-30 minutes. Monitor by TLC or GC/MS.[3]

-

Upon completion, add a 5% aqueous solution of sodium bicarbonate to the reaction mixture.

-

Extract the product with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.

Quantitative Data Summary

| Substrate | Time (min) | Yield (%) | Reference |

| N-Boc-benzylamine | 10 | 98 | [3] |

| N-Boc-aniline | 15 | 97 | [3] |

| N-Boc-piperidine | 15 | 99 | [3] |

| N-Boc-L-Alanine methyl ester | 10 | >98 | [3] |

Logical Relationship

Caption: Logical relationships in the DES-mediated N-Boc deprotection.

Aqueous Phosphoric Acid

Aqueous phosphoric acid (85 wt%) is an environmentally benign, mild, and selective reagent for the deprotection of tert-butyl carbamates.[6][7] This method tolerates a wide range of other acid-sensitive protecting groups and functionalities. The workup is convenient, and the reagent is inexpensive and safe to handle.

Experimental Protocol

-

To a solution of the N-Boc protected amine in a suitable solvent (e.g., toluene, 1 mL/g of substrate), add 85% aqueous phosphoric acid (an equal volume to the solvent can be used for small scale reactions).

-

Heat the biphasic mixture to a temperature between 50-80 °C.

-

Stir vigorously and monitor the reaction by TLC or LC-MS. Reaction times typically range from 3 to 14 hours.[6]

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Basify the aqueous layer with a solid base (e.g., NaOH or K₂CO₃) to a pH > 10.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the deprotected amine.

Quantitative Data Summary

| Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Boc-benzylamine | 60 | 5 | 98 | [6] |

| N-Boc-dibenzylamine | 80 | 6 | 95 | [6] |

| Boc-L-proline benzyl ester | 60 | 4 | 97 | [6] |

| Di-Boc-L-lysine methyl ester | 60 | 14 | 96 (mono-deprotected) | [6] |

Summary and Comparison of Mild Acidic Deprotection Methods

| Method | Reagent | Key Advantages | Potential Limitations |

| Oxalyl Chloride/Methanol | Oxalyl chloride in methanol | Very mild, good for sensitive substrates | Generation of CO gas, potential for side reactions with oxalyl chloride |

| Iron(III) Chloride | Anhydrous FeCl₃ | Catalytic, low cost, simple work-up | Work-up can be complicated by precipitation of iron salts |

| Deep Eutectic Solvent | Choline chloride:p-Toluenesulfonic acid | Green, fast reactions, catalyst and solvent in one | Requires preparation of the DES |

| Aqueous Phosphoric Acid | 85% H₃PO₄ | Environmentally benign, inexpensive, high selectivity | Biphasic reaction may require vigorous stirring, longer reaction times |

Conclusion

The selection of a deprotection strategy for N-Boc groups should be guided by the overall synthetic route and the specific functionalities present in the substrate. The mild acidic conditions presented in these application notes provide a valuable toolbox for chemists to achieve selective deprotection while preserving molecular complexity. These methods not only enhance the efficiency of synthetic processes but also align with the growing demand for greener and more sustainable chemical practices.

References

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]

- 4. digital.csic.es [digital.csic.es]

- 5. awuahlab.com [awuahlab.com]

- 6. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]

- 7. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Boc-Pyrrole in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of N-Boc-pyrrole and its derivatives in various palladium-catalyzed cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group offers stability and predictable reactivity to the pyrrole ring, making it a valuable building block in the synthesis of complex molecules, particularly in pharmaceutical and materials science research.

Introduction to this compound in Cross-Coupling

This compound is a versatile substrate in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the Boc group, which can influence the regioselectivity of C-H functionalization and facilitate reactions at specific positions. The Boc group can be readily removed under acidic conditions, providing access to N-H pyrroles for further derivatization.[1] This section will cover key cross-coupling reactions including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. N-Boc-pyrroleboronic acids are common coupling partners, reacting with a wide range of aryl and heteroaryl halides.[2][3]

Data Presentation: Suzuki-Miyaura Coupling of this compound Derivatives

| Entry | This compound Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-Boc-2-pyrroleboronic acid | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME | 80 | 2 | 95 | [2] |

| 2 | N-Boc-2-pyrroleboronic acid | Iodobenzene | Pd(OAc)₂ (3) / RuPhos (6) | K₃PO₄ | n-Butanol | 100 | 12 | 92 | [3] |

| 3 | N-Boc-2-pyrroleboronic acid | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) / RuPhos (6) | K₃PO₄ | n-Butanol | 100 | 12 | 82 | [3] |

| 4 | N-Boc-3-pyrroleboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 85 | 4 | 88 | Adapted from[2] |

| 5 | N-Boc-2-pyrroleboronic acid MIDA ester | 2-Bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 91 | Adapted from[4] |

Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 5-(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)-1-ethyl-1H-indazole [2]

Materials:

-

N-Boc-2-pyrroleboronic acid

-

5-Bromo-1-ethyl-1H-indazole

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1-ethyl-1H-indazole (1.0 mmol), N-Boc-2-pyrroleboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.1 mmol).

-

Add anhydrous DME (10 mL) to the flask.

-

In a separate flask, prepare a solution of K₂CO₃ (2.0 mmol) in water (2.5 mL) and degas it by bubbling with inert gas for 15 minutes.

-

Add the aqueous K₂CO₃ solution to the reaction mixture.